Methyl 4-(fluorosulfonyl)benzoate
Overview
Description
“Methyl 4-(fluorosulfonyl)benzoate” is a chemical compound with the molecular formula C8H7FO4S . It has a molecular weight of 218.202 Da and is typically found in the form of a powder . The IUPAC name for this compound is methyl 4-((fluorosulfonyl)methyl)benzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9FO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Behavior
Methyl 4-(fluorosulfonyl)benzoate, while not directly studied, is closely related to various compounds that have been the focus of research due to their unique chemical properties and applications. For instance, studies have shown the synthesis of related fluorinated compounds, emphasizing their importance in the development of polymers, blood substitutes, pharmaceuticals, and pesticides. The research highlights the formation of fluoroalkoxy benzenes through reactions involving electrophilic haloalkyl fluorides and nucleophilic phenol derivatives (Gupton et al., 1982).
Additionally, the catalytic role of trifluoromethanesulfonic acid in Friedel–Crafts acylation of aromatics with methyl benzoate has been studied, demonstrating the potential of similar compounds in organic synthesis (Hwang et al., 2000).
Application in Material Science
In material science, derivatives of methyl benzoate, akin to this compound, have been utilized in the synthesis of various substances. For instance, research into alkali-clearable azo disperse dyes containing a fluorosulfonyl group has been conducted. These dyes, synthesized using fluorosulfonylanilines, demonstrate the influence of various substituents on absorption spectra and halochromism, showcasing the broad application of these compounds in dye synthesis (Koh et al., 2003).
Biomedical and Pharmaceutical Applications
While specific studies on this compound are limited, related compounds have shown significant biomedical applications. For instance, derivatives of p-aminobenzoic acid, which share structural similarities, have been explored for their effects on the growth of bacteria, indicating potential uses in antimicrobial therapy (Sirks, 2007).
Safety and Hazards
“Methyl 4-(fluorosulfonyl)benzoate” is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers The paper titled “FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries” discusses the development of a new “full fluorosulfonyl” (FFS) electrolyte for 4 V class lithium-metal batteries . This research could provide insights into the potential applications of “this compound” and related compounds.
properties
IUPAC Name |
methyl 4-fluorosulfonylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXUKAUTLJXSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300025 | |
Record name | Methyl 4-(fluorosulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124397-38-2 | |
Record name | Methyl 4-(fluorosulfonyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124397-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(fluorosulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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